Octadecylarsonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecylarsonic acid typically involves the reaction of octadecanol with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Octadecylarsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form octadecylarsonic oxide.
Reduction: Reduction reactions can convert it to octadecylarsonic hydride.
Substitution: The arsenic atom can participate in substitution reactions, where the aliphatic chain is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Octadecylarsonic oxide.
Reduction: Octadecylarsonic hydride.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Octadecylarsonic acid has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octadecylarsonic acid exerts its effects involves the interaction of the arsenic atom with biological molecules. The long aliphatic chain allows the compound to integrate into lipid membranes, potentially disrupting cellular processes. The arsenic atom can also interact with thiol groups in proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Octadecanol: Similar aliphatic chain but lacks the arsenic atom.
Arsenic Trioxide: Contains arsenic but lacks the long aliphatic chain.
Octadecanoic Acid: Similar aliphatic chain but contains a carboxylic acid group instead of an arsenic atom.
Uniqueness: Octadecylarsonic acid is unique due to the combination of a long aliphatic chain and an arsenic atom. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds cannot fulfill.
Properties
CAS No. |
18855-18-0 |
---|---|
Molecular Formula |
C18H39AsO3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
octadecylarsonic acid |
InChI |
InChI=1S/C18H39AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20,21)22/h2-18H2,1H3,(H2,20,21,22) |
InChI Key |
XEIZOXFXYOCGKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
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